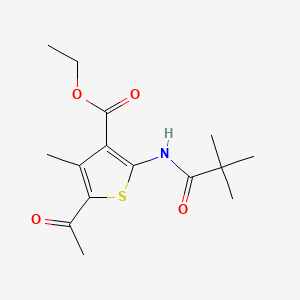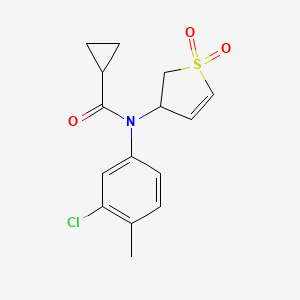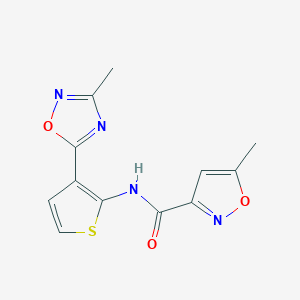
3,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a wide range of biochemical and physiological effects, which make it a valuable tool for investigating various biological processes.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The thiazole moiety present in the compound is known for its antimicrobial properties. Thiazoles are found in many biologically active compounds, such as sulfathiazole, which is an antimicrobial drug . The presence of the dichloro-benzamide group may enhance these properties, making it a potential candidate for developing new antimicrobial agents.
Antiretroviral Drug Development
Thiazole derivatives have been used in antiretroviral drugs like Ritonavir . The compound could be explored for its potential use in HIV treatment due to the similarity in structure to known antiretroviral thiazole compounds.
Antifungal Applications
Compounds like Abafungin, which contain a thiazole ring, are used as antifungal drugs . The compound’s structural similarity to known antifungal agents suggests it could be developed for treating fungal infections.
Antineoplastic (Antitumor) Drugs
Thiazole derivatives are also known for their antitumor properties, as seen in drugs like Tiazofurin . The compound’s ability to interact with cancer cell lines could be investigated for potential antineoplastic applications.
Neuroprotective Effects
The compound’s potential neuroprotective effects could be explored due to the thiazole ring’s known activity in this area. Thiazole derivatives have been shown to have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Anti-inflammatory and Analgesic Applications
Thiazole derivatives have demonstrated significant anti-inflammatory and analgesic activities . The compound could be researched for its potential use in pain management and inflammation control.
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
Similar compounds have been known to undergo various chemical reactions such as the suzuki–miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds, which could potentially alter the structure and function of the target molecules .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of biological activities .
Pharmacokinetics
Similar compounds have shown good pharmacokinetic properties as assessed by admet .
Result of Action
Similar compounds have been known to exhibit a range of biological activities, including anti-inflammatory, antitumor, antidiabetic, and antimicrobial effects .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .
Eigenschaften
IUPAC Name |
3,4-dichloro-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-14(19,12-3-2-6-20-12)8-17-13(18)9-4-5-10(15)11(16)7-9/h2-7,19H,8H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDVEPMEWAKRMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)Cl)Cl)(C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2361574.png)
![2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2361575.png)
![N-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2361577.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]but-2-ynamide](/img/structure/B2361578.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2361581.png)


![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea](/img/structure/B2361585.png)
